N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide, also known as CTB or Compound 8, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2, which plays a critical role in many cancer types.
作用机制
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide exerts its anti-cancer effects by inhibiting the protein-protein interaction between STAT3 and JAK2. STAT3 is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metastasis. JAK2 is an upstream activator of STAT3 that phosphorylates it, leading to its activation. By inhibiting this interaction, this compound prevents STAT3 activation and downstream signaling, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has been shown to inhibit cancer cell growth and metastasis in vitro and in vivo, without affecting normal cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cancer cell death.
实验室实验的优点和局限性
One of the main advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide is its potency and specificity towards the STAT3-JAK2 interaction. It has been shown to have minimal off-target effects and is highly effective in inhibiting cancer cell growth and metastasis. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide research. One area of interest is the development of more potent and selective inhibitors of the STAT3-JAK2 interaction. In addition, the combination of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy, is an area of active research. Another area of interest is the development of this compound as a therapeutic agent for other diseases, such as inflammatory and autoimmune diseases, which are also mediated by the STAT3 pathway. Overall, this compound has shown great promise as a potential therapeutic agent for cancer treatment and warrants further investigation.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and metastasis of various cancer types, including breast cancer, lung cancer, and pancreatic cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO/c15-8-5-4-7(14(18,19)20)6-11(8)21-13(22)12-9(16)2-1-3-10(12)17/h1-6H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGVIYRKMYNXNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。